molecular formula C13H10BrFO B3257803 1-(Benzyloxy)-3-bromo-2-fluorobenzene CAS No. 295376-29-3

1-(Benzyloxy)-3-bromo-2-fluorobenzene

Cat. No.: B3257803
CAS No.: 295376-29-3
M. Wt: 281.12 g/mol
InChI Key: AMUOHPCGEVRJCW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO. It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield products like 1-(benzyloxy)-3-amino-2-fluorobenzene or 1-(benzyloxy)-3-thio-2-fluorobenzene.
  • Oxidation of the benzyloxy group produces benzaldehyde derivatives, while reduction yields benzyl alcohol derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-bromo-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can engage in halogen bonding and electrostatic interactions. These interactions influence the compound’s binding affinity and selectivity towards specific enzymes or receptors .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-bromo-3-fluorobenzene
  • 1-(Benzyloxy)-4-bromo-2-fluorobenzene
  • 1-(Benzyloxy)-3-chloro-2-fluorobenzene

Uniqueness: 1-(Benzyloxy)-3-bromo-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which affects its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

1-bromo-2-fluoro-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUOHPCGEVRJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271647
Record name 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295376-29-3
Record name 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295376-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluorophenol (1.8 g, 9.42 mmol) in acetone (25 ml) was added sodium carbonate (2.55 g, 20 mmol) and the mixture was stirred for 5 min. Benzylbromide (1.2 ml, 10.3 mmol) was added and the reaction mixture was heated at reflux for 20 h. Water (50 ml) and ethyl acetate (50 ml) was added and the phases were separated. The aqueous phase was extracted with ethyl acetate (2×50 ml) and the combined organic phases was dried (MgSO4) and evaporated under reduced pressure to give an oil. The residue was purified by flash column chromatography (isooctane/ethyl acetate, 5:1) to give the title compound (2.8 g). MS m/z (rel. intensity, 70 eV) 282 (M+, 2), 280 (M+, 2), 163 (2), 161 (2), 91 (bp).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-3-bromo-2-fluorobenzene
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